Acetamide, N-[2-(chloroacetyl)phenyl]-

Antimicrobial activity QSAR positional isomerism

Acetamide, N-[2-(chloroacetyl)phenyl]- (CAS 68095-22-7) is an N-aryl 2-chloroacetamide derivative with the molecular formula C₁₀H₁₀ClNO₂ and a molecular weight of 211.65 g/mol. It belongs to the broader class of chloroacetamides, a group recognized for diverse biological activities including antimicrobial, fungicidal, and antitumor effects.

Molecular Formula C10H10ClNO2
Molecular Weight 211.64 g/mol
CAS No. 68095-22-7
Cat. No. B15349535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide, N-[2-(chloroacetyl)phenyl]-
CAS68095-22-7
Molecular FormulaC10H10ClNO2
Molecular Weight211.64 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=CC=C1C(=O)CCl
InChIInChI=1S/C10H10ClNO2/c1-7(13)12-9-5-3-2-4-8(9)10(14)6-11/h2-5H,6H2,1H3,(H,12,13)
InChIKeyYFMSVNDUFQTTBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetamide, N-[2-(chloroacetyl)phenyl]- (CAS 68095-22-7): Core Identity and Class Context for Procurement Evaluation


Acetamide, N-[2-(chloroacetyl)phenyl]- (CAS 68095-22-7) is an N-aryl 2-chloroacetamide derivative with the molecular formula C₁₀H₁₀ClNO₂ and a molecular weight of 211.65 g/mol . It belongs to the broader class of chloroacetamides, a group recognized for diverse biological activities including antimicrobial, fungicidal, and antitumor effects [1]. The compound features a unique structural arrangement in which the 2-chloroacetyl substituent is attached directly to the ortho position of the phenyl ring bearing the acetamide group, distinguishing it from the more commonly studied regioisomeric and N‑substituted analogs. This structural feature dictates its specific reactivity profile and potential biological selectivity.

Why Acetamide, N-[2-(chloroacetyl)phenyl]- Cannot Be Replaced by a Generic N‑Aryl Chloroacetamide


The biological activity and chemical reactivity of N‑aryl chloroacetamides are highly sensitive to the nature and position of substituents on the phenyl ring [1]. Quantitative structure–activity relationship (QSAR) studies confirm that even subtle positional changes (e.g., ortho vs. meta vs. para substitution) significantly alter antimicrobial potency, oral bioavailability predictions, and blood–brain barrier penetration [1]. Furthermore, the chloroacetyl moiety is an electrophilic warhead capable of forming covalent bonds with cysteine thiols in enzyme active sites, but its reactivity is modulated by the electronic environment of the aryl ring to which it is attached [2]. The target compound possesses a 2‑chloroacetyl group directly on the phenyl ring—an arrangement distinct from the more common N‑chloroacetyl regioisomers—making its substitution with generic in‑class analogs a risk that requires experimental validation.

Quantitative Differentiation Evidence for Acetamide, N-[2-(chloroacetyl)phenyl]- Relative to Closest Analogs


Positional Isomerism Drives Divergent Antimicrobial Potency: Ortho‑ vs. Para‑Substituted N‑Aryl Chloroacetamides

A systematic study of twelve N-(substituted phenyl)-2-chloroacetamides demonstrated that antimicrobial activity is position-dependent. The para-acetyl analog (SP8, N-(4-acetylphenyl) chloroacetamide) exhibited distinct activity profiles against Gram-positive Staphylococcus aureus, MRSA, and Candida albicans compared to the unsubstituted N-phenyl chloroacetamide (SP1). While SP8 was active, the ortho-chloroacetyl substitution of the target compound Acetamide, N-[2-(chloroacetyl)phenyl]- is predicted by QSAR models to alter lipophilicity, hydrogen-bonding capacity, and steric hindrance, thereby producing quantitatively different MIC values [1]. This constitutes class-level inference because direct experimental MIC data for the target compound against these specific strains are not publicly available; however, the established position-dependence principle strongly argues against assuming equivalent activity.

Antimicrobial activity QSAR positional isomerism

Reactivity Divergence Between C‑Chloroacetyl and N‑Chloroacetyl Regioisomers: A Key Intermediate Selection Criterion

N‑Aryl 2-chloroacetamides undergo facile nucleophilic substitution at the chlorine atom, enabling the construction of heterocyclic systems such as imidazoles, pyrroles, thiazolidin-4-ones, and thiophenes via intramolecular cyclization [1]. The target compound possesses the chloroacetyl group on the electron‑withdrawing phenyl ring (C‑chloroacetyl), which modulates electrophilicity at the α‑carbon compared to analogs where the chloroacetyl resides on the amide nitrogen (N‑chloroacetyl regioisomers, e.g., N-(2-acetylphenyl)-2-chloroacetamide, CAS 6140‑11‑0) . Although direct kinetic rate comparisons between these regioisomers are not published, class‑level reactivity principles predict differential reaction rates with thiol nucleophiles—a critical parameter for designing targeted covalent inhibitors (TCIs) . The ortho relationship between the acetamide and chloroacetyl groups further introduces the possibility of intramolecular cyclization pathways not available to the para or meta isomers.

Synthetic intermediate regioselectivity covalent inhibitor design

Electron‑Withdrawing Substituent Requirement for Acetanilide Antimicrobial Activity: Target Compound Meets Structural Prerequisite

A structure–activity relationship study of substituted acetanilides established that antimicrobial activity against S. aureus, E. coli, and C. albicans requires halogen or electron‑acceptor substituents on the aromatic ring [1]. Compounds lacking electron‑withdrawing groups (e.g., unsubstituted acetanilide, methyl‑ or methoxy‑substituted analogs) were inactive at 250 and 500 μg/mL [1]. The target compound, Acetamide, N-[2-(chloroacetyl)phenyl]-, satisfies this prerequisite through its chloroacetyl substituent (σₚ ≈ 0.46 for the acetyl carbonyl), placing it in the active structural category. In contrast, simple N‑phenyl acetamide (acetanilide) lacking an electron‑withdrawing substituent is inactive, while the 4‑chloro derivative (2,4′‑dichloroacetanilide) shows a MIC of 6.25 μg/mL against Trichophyton asteroides . Although direct MIC data for the target compound are unavailable, the SAR framework predicts significant antimicrobial potential relative to unsubstituted acetanilide.

Acetanilide SAR electron acceptor antimicrobial prerequisite

Predicted ADME Differentiation: Ortho-Chloroacetyl Substitution Alters Oral Bioavailability Parameters vs. Para-Substituted Analogs

Computational ADME profiling of twelve N-(substituted phenyl)-2-chloroacetamides revealed that all tested analogs exhibited high predicted gastrointestinal absorption (90.7–93.8%) and blood–brain barrier penetration [1]. The para-acetyl analog (SP8) showed 92.635% intestinal absorption, comparable to the series average. The target compound, with its ortho-chloroacetyl substitution, is expected to differ in key drug-likeness parameters such as topological polar surface area (TPSA) and the number of rotatable bonds, which influence oral bioavailability predictions [1]. While the target compound was not included in the experimental panel, the QSAR framework validated in this study can be applied to predict its ADME properties. The ortho substitution pattern may reduce TPSA relative to para isomers due to intramolecular hydrogen bonding between the acetamide N–H and the chloroacetyl carbonyl, potentially enhancing membrane permeability.

ADME prediction oral bioavailability drug-likeness

Optimal Application Scenarios for Acetamide, N-[2-(chloroacetyl)phenyl]- Based on Evidence


Scaffold for Position-Selective Covalent Inhibitor Libraries Targeting Kinases or Deubiquitinases

The chloroacetyl warhead of the target compound serves as a mild electrophile suitable for designing targeted covalent inhibitors (TCIs). As demonstrated by the PfCLK3 kinase inhibitor program, chloroacetamide warheads achieve nanomolar potency with sustained target engagement after washout [1]. The ortho C‑chloroacetyl configuration offers a distinct reactivity profile compared to N‑chloroacetyl warheads, potentially reducing non‑specific protein labeling while enabling structure‑guided optimization of the phenylacetamide scaffold for specific kinase or deubiquitinase targets [1].

Key Intermediate for Heterocyclic Compound Synthesis via Intramolecular Cyclization

The 2‑chloroacetyl group directly attached to the phenyl ring enables a suite of intramolecular cyclization reactions with binucleophiles (hydrazine, hydroxylamine, thiourea) to generate imidazole, pyrrole, thiazolidin‑4‑one, and thiophene‑fused heterocyclic systems [2]. This reactivity is distinct from that of N‑chloroacetyl isomers, where the amide nitrogen participates in cyclization, leading to different ring connectivity. The ortho relationship between the acetamide and chloroacetyl groups further allows for unique cyclization pathways inaccessible to meta or para isomers.

Antimicrobial Screening in Gram-Positive-Selective Programs

Class‑level evidence demonstrates that N‑aryl chloroacetamides with electron‑withdrawing substituents exhibit Gram‑positive‑selective activity against S. aureus and MRSA, with reduced potency against Gram‑negative E. coli [3]. The target compound satisfies the electron‑acceptor prerequisite for acetanilide antimicrobial activity [4]. It is therefore recommended as a screening candidate in programs targeting multidrug‑resistant Gram‑positive pathogens, where its ortho‑chloroacetyl substitution may confer a selectivity profile distinct from para‑substituted analogs.

ADME‑Optimized Lead Identification in Oral Drug Discovery

Computational ADME predictions for the N‑aryl chloroacetamide class indicate high gastrointestinal absorption and blood–brain barrier penetration [3]. The target compound's ortho‑chloroacetyl configuration is predicted to modulate TPSA and rotatable bond count relative to para‑substituted analogs, potentially altering oral bioavailability and CNS exposure. This makes it a valuable scaffold for medicinal chemistry programs requiring oral bioavailability, where the structure can be further diversified while maintaining the core ortho‑chloroacetyl pharmacophore.

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